molecular formula C20H19Cl2N3O3S B2655055 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate CAS No. 941890-48-8

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate

Cat. No. B2655055
CAS RN: 941890-48-8
M. Wt: 452.35
InChI Key: MGPKXXSVHJGOKZ-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are often used as ligands for various receptors, such as alpha1-adrenergic receptors . These receptors are targets for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various techniques. For example, the diazepine ring of olanzapine, a benzodiazepine derivative, exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle .

Scientific Research Applications

Medicinal Chemistry Applications

  • PPARgamma Agonists Development : A study focused on the synthesis and optimization of PPARgamma agonists, exploring the structure-activity relationship around the phenyl alkyl ether moiety. This research aimed at developing compounds with improved aqueous solubility and selective agonistic activity towards PPARgamma, a target for diabetes and obesity treatment (Collins et al., 1998).

Organic Synthesis and Chemical Properties

  • Glucosidase Inhibitors and Antioxidants : Novel benzimidazole derivatives containing piperazine or morpholine skeletons were synthesized and evaluated for their in vitro antioxidant activities and glucosidase inhibitory potential. Such compounds could serve as therapeutic agents for diseases where oxidative stress and enzymatic dysfunction play a role (Özil et al., 2018).
  • Crystal Structure Analysis : The crystal structure of a compound with a piperazin-1-yl benzimidazole configuration was determined to establish the conformation of the molecule, providing insights into its chemical behavior and potential interactions with biological targets (Ozbey et al., 2001).

Mechanism of Action

Benzothiazole derivatives often act as ligands for various receptors. For example, some benzothiazole derivatives show alpha1-adrenergic affinity . They can bind to these receptors and modulate their activity, which can have therapeutic effects for various neurological conditions .

Safety and Hazards

The safety and hazards of benzothiazole derivatives can depend on their specific structures and properties. Some benzothiazole derivatives can be considered safe anti-inflammatory agents .

properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3S/c1-24-6-8-25(9-7-24)20-23-16-4-3-14(11-18(16)29-20)28-19(26)12-27-17-5-2-13(21)10-15(17)22/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPKXXSVHJGOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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